molecular formula C10H13NOS B028313 5-Methoxythiochroman-3-amine CAS No. 109140-19-4

5-Methoxythiochroman-3-amine

Cat. No.: B028313
CAS No.: 109140-19-4
M. Wt: 195.28 g/mol
InChI Key: VORYRUKJTFFASM-UHFFFAOYSA-N
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Description

5-Methoxy-thiochroman-3-ylamine is a heterocyclic organic compound with the molecular formula C10H13NOS. It is a derivative of thiochroman, featuring a methoxy group at the 5-position and an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-thiochroman-3-ylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for 5-Methoxy-thiochroman-3-ylamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-thiochroman-3-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-thiochroman-3-ylamine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is studied for its optoelectronic properties, making it a candidate for organic electronic devices.

    Biological Research: It is used as a probe to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 5-Methoxy-thiochroman-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-thiochroman-3-ylamine is unique due to the specific positioning of the methoxy and amine groups, which confer distinct chemical and biological properties. This positioning affects its reactivity, binding affinity, and overall functionality compared to its analogs .

Properties

IUPAC Name

5-methoxy-3,4-dihydro-2H-thiochromen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4,7H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORYRUKJTFFASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CC(CSC2=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559025
Record name 5-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109140-19-4
Record name 5-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 10 g of N-t-butoxycarbonyl-3,4-dihydro-5-methoxy-2H-[1]-benzothiopyran-3-amine in 30 ml of trifluoroacetic acid is kept at room temperature for 1 hour. The solvent is removed in vacuo, the residue is treated with 1N NaOH and the product is extracted with ether. After drying over magnesium sulfate, the solvent is removed in vacuo to afford 3,4-dihydro-5-methoxy-2H-[1]-benzothiopyran-3-amine as an oil.
Name
N-t-butoxycarbonyl-3,4-dihydro-5-methoxy-2H-[1]-benzothiopyran-3-amine
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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